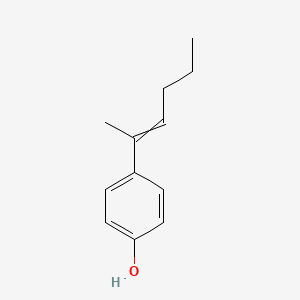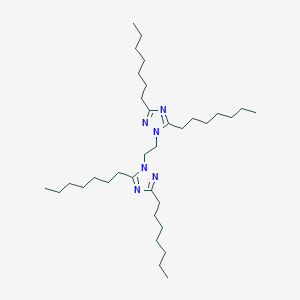![molecular formula C46H46O4 B14499964 (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] CAS No. 63674-26-0](/img/structure/B14499964.png)
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] is a complex organic compound known for its unique structure and properties It consists of a benzene ring substituted with four methanone groups, each attached to a 2,4,6-trimethylphenyl group
Métodos De Preparación
The synthesis of (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives with 2,4,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistency and efficiency. The choice of solvents, catalysts, and purification techniques are optimized to meet industrial standards.
Análisis De Reacciones Químicas
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and acetonitrile, along with catalysts and temperature control to drive the reactions to completion. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a pharmaceutical agent is ongoing. Its interactions with biological molecules and potential therapeutic effects are of interest.
Medicine: The compound’s potential as a drug candidate is being explored, particularly in the development of new treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar compounds to (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] include other benzene derivatives with multiple substituents, such as:
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Benzotrifluoride: Another benzene derivative with three fluorine atoms attached to the benzene ring.
The uniqueness of (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] lies in its specific substitution pattern and the presence of multiple methanone groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
63674-26-0 |
|---|---|
Fórmula molecular |
C46H46O4 |
Peso molecular |
662.9 g/mol |
Nombre IUPAC |
(2,4,6-trimethylphenyl)-[2,4,5-tris(2,4,6-trimethylbenzoyl)phenyl]methanone |
InChI |
InChI=1S/C46H46O4/c1-23-13-27(5)39(28(6)14-23)43(47)35-21-37(45(49)41-31(9)17-25(3)18-32(41)10)38(46(50)42-33(11)19-26(4)20-34(42)12)22-36(35)44(48)40-29(7)15-24(2)16-30(40)8/h13-22H,1-12H3 |
Clave InChI |
OEXYOCQJPQZWNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC(=C(C=C2C(=O)C3=C(C=C(C=C3C)C)C)C(=O)C4=C(C=C(C=C4C)C)C)C(=O)C5=C(C=C(C=C5C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid](/img/structure/B14499883.png)

![Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate](/img/structure/B14499924.png)

![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)





![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)


